(1S,2R,4S,5R,8R,10S,13R,14R,17S,18R,20S)-10-[(2S,3R,4R,5S)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-hydroxy-4,5,9,9,13,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosane-20-carbaldehyde
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Overview
Description
LTS-4 is a triterpene saponoside derived from the plant Lysimachia thyrsiflora L. This compound has garnered attention due to its cytotoxic properties, particularly against human melanoma cells and human skin fibroblasts .
Preparation Methods
The synthesis of LTS-4 involves extraction from the underground parts of Lysimachia thyrsiflora L. The process typically includes:
Extraction: The plant material is subjected to solvent extraction using methanol or ethanol.
Purification: The crude extract is purified using chromatographic techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
LTS-4 undergoes several types of chemical reactions:
Oxidation: LTS-4 can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert LTS-4 into its reduced forms.
Substitution: LTS-4 can undergo substitution reactions where functional groups are replaced by other groups.
Hydrolysis: The glycosidic bonds in LTS-4 can be hydrolyzed to release the aglycone and sugar moieties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
LTS-4 has several scientific research applications:
Chemistry: LTS-4 is used as a model compound to study the properties and reactions of triterpene saponosides.
Biology: Research has shown that LTS-4 affects cell viability, proliferation, and morphology.
Medicine: Due to its cytotoxic properties, LTS-4 is being investigated for its potential use in cancer therapy.
Mechanism of Action
LTS-4 exerts its effects through several mechanisms:
Cytotoxicity: LTS-4 decreases the viability and rate of cell growth in a time- and dose-dependent manner.
Morphological Changes: LTS-4 causes vacuolization and disintegration of the actin cytoskeleton in cells, leading to changes in cell morphology.
Inhibition of Cell Motility: LTS-4 inhibits the motility of tumor cells, which can reduce the spread of cancer.
Comparison with Similar Compounds
LTS-4 is unique compared to other triterpene saponosides due to its specific cytotoxic effects on melanoma cells. Similar compounds include:
Hederacolchisid A1: Another triterpene saponin with cytotoxic properties against human carcinoma and melanoma cells.
Oleanolic Acid Saponins: Found in Viguiera decurrens, these saponins also exhibit bioactive properties.
Saponin A from Naumburgia thyrsiflora: Another saponin with similar structural features and bioactivity.
LTS-4 stands out due to its higher cytotoxicity against cancer cells at lower concentrations compared to these similar compounds .
Properties
Molecular Formula |
C52H84O22 |
---|---|
Molecular Weight |
1061.2 g/mol |
IUPAC Name |
(1S,2R,4S,5R,8R,10S,13R,14R,17S,18R,20S)-10-[(2S,3R,4R,5S)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-hydroxy-4,5,9,9,13,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosane-20-carbaldehyde |
InChI |
InChI=1S/C52H84O22/c1-46(2)27-7-11-49(5)28(8-12-52-29-15-47(3,21-55)13-14-51(29,22-68-52)30(57)16-50(49,52)6)48(27,4)10-9-31(46)72-44-40(74-43-39(65)36(62)33(59)24(17-53)69-43)35(61)26(20-67-44)71-45-41(37(63)34(60)25(18-54)70-45)73-42-38(64)32(58)23(56)19-66-42/h21,23-45,53-54,56-65H,7-20,22H2,1-6H3/t23-,24-,25-,26+,27+,28-,29-,30-,31+,32+,33-,34-,35-,36+,37+,38-,39-,40-,41-,42+,43+,44+,45+,47+,48+,49-,50+,51-,52+/m1/s1 |
InChI Key |
JXTOWLUQSHIIDP-IMDNQCAPSA-N |
Isomeric SMILES |
C[C@@]1(CC[C@@]23CO[C@]4([C@@H]2C1)CC[C@@H]5[C@]6(CC[C@@H](C([C@@H]6CC[C@]5([C@@]4(C[C@H]3O)C)C)(C)C)O[C@H]7[C@@H]([C@@H]([C@H](CO7)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C)C=O |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(CO4)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(CO6)O)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)CCC89C3(CC(C1(C8CC(CC1)(C)C=O)CO9)O)C)C)C |
Origin of Product |
United States |
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